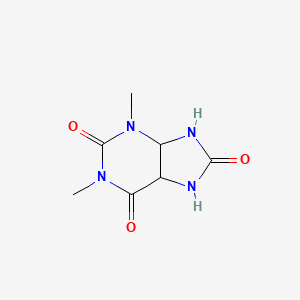
1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione
描述
1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, commonly known as DMT, is a naturally occurring psychedelic compound found in plants and animals. It has been used for centuries in traditional spiritual and medicinal practices, and is now being studied for its potential therapeutic properties. DMT has a unique molecular structure and is believed to interact with the human brain in a variety of ways. In
科学研究应用
DMT has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. In addition, DMT has been studied for its potential use in the treatment of addiction and substance use disorder. DMT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of DMT is not yet fully understood. However, it is believed that DMT binds to serotonin receptors in the brain, resulting in a cascade of effects that can produce psychedelic experiences. DMT is also believed to interact with other neurotransmitters, such as dopamine and norepinephrine, which may contribute to its effects.
Biochemical and Physiological Effects
DMT has been found to produce a variety of biochemical and physiological effects. These effects include increased heart rate, increased blood pressure, increased respiration rate, and increased body temperature. DMT has also been found to produce changes in brain activity, including increases in theta and alpha waves.
实验室实验的优点和局限性
The main advantage of using DMT in laboratory experiments is that it is a relatively safe compound, with few known side effects. Additionally, it is relatively easy to synthesize and is relatively inexpensive. The main limitation of using DMT in laboratory experiments is that it is a Schedule I controlled substance, which means that it is illegal to possess and use in the United States without a special license.
未来方向
There are several potential future directions for the study of DMT. These include further research into its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Additionally, research into the mechanism of action of DMT could shed light on its potential therapeutic effects. Furthermore, research into the safety and efficacy of DMT for use in humans could lead to its use in clinical trials. Finally, research into the biochemical and physiological effects of DMT could lead to a better understanding of its mechanism of action.
属性
IUPAC Name |
1,3-dimethyl-4,5,7,9-tetrahydropurine-2,6,8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h3-4H,1-2H3,(H2,8,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWRKTXLPKXNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)N(C1=O)C)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



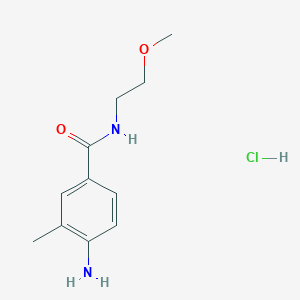
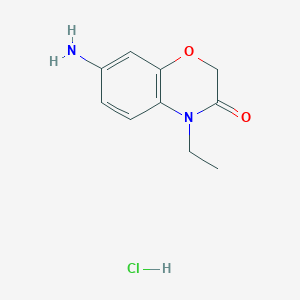

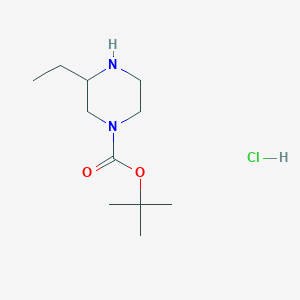
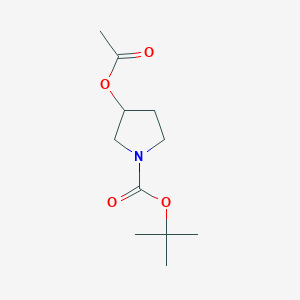
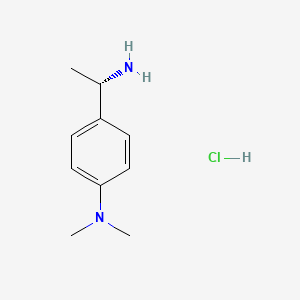
![N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B3096054.png)
![2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3096062.png)
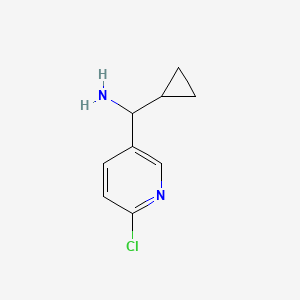

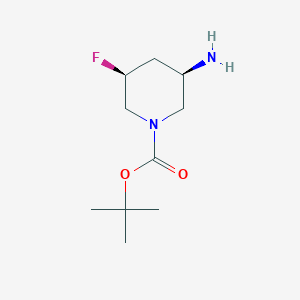
![N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3096111.png)
![4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one](/img/structure/B3096118.png)
